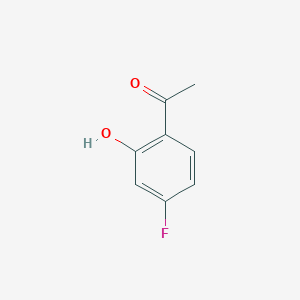

4'-Fluoro-2'-hydroxyacetophenone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTBTUXAMVOKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371992 | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-27-2 | |

| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Spectroscopic Data of 4 Fluoro 2 Hydroxyacetophenone

A comprehensive understanding of the physicochemical properties and spectroscopic data of 4'-Fluoro-2'-hydroxyacetophenone is essential for its effective use in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7FO2 | sigmaaldrich.com |

| Molecular Weight | 154.14 g/mol | sigmaaldrich.comchemicalbook.com |

| Appearance | White to pale cream solid | guidechem.comthermofisher.com |

| Melting Point | 31-35 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 65 °C at 2 mmHg | chemicalbook.com |

| Flash Point | 99 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |

| pKa | 9.17 ± 0.10 (Predicted) | chemicalbook.com |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Identifier | Value | Source |

|---|---|---|

| CAS Number | 1481-27-2 | sigmaaldrich.comchemicalbook.com |

| InChI Key | HLTBTUXAMVOKIH-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |

| SMILES String | CC(=O)c1ccc(F)cc1O | sigmaaldrich.com |

This data provides a foundational understanding of the compound's physical state, stability, and key identifiers for database searches and spectroscopic analysis. bldpharm.com

Synthesis of 4 Fluoro 2 Hydroxyacetophenone

The synthesis of 4'-Fluoro-2'-hydroxyacetophenone can be achieved through various chemical routes, with the Fries rearrangement of phenyl acetate (B1210297) derivatives being a prominent method.

One documented synthesis involves the reaction of a phenylacetic acid ester with aluminum chloride. guidechem.com The mixture is heated, leading to a rearrangement to form the desired product. Specifically, the ester and aluminum chloride are heated to 120-125°C and then to 165°C. guidechem.com After cooling, the reaction is quenched with hydrochloric acid and extracted with chloroform (B151607) to yield the solid product. guidechem.com

Another approach involves the Fries rearrangement of 3-fluorophenyl acetate. chemicalbook.com This method utilizes aluminum chloride as a catalyst to rearrange the acetate ester to the corresponding hydroxyacetophenone. The reaction is typically carried out in a solvent such as ethylene (B1197577) dichloride. chemicalbook.com

A practical, pilot-scale synthesis has been developed starting from the more readily available 2',4'-difluoroacetophenone (B1293509). tandfonline.comtandfonline.com This method involves a nucleophilic substitution reaction where one of the fluorine atoms is replaced by a hydroxyl group. The reaction is carried out using a mixture of sodium hydroxide (B78521) and calcium hydroxide in water. tandfonline.comtandfonline.com This mixed-base system is reported to be crucial for achieving a good reaction rate and yield. tandfonline.comtandfonline.com

Chemical Reactivity and Synthetic Applications

The chemical structure of 4'-Fluoro-2'-hydroxyacetophenone, featuring a ketone, a hydroxyl group, and a fluorine-substituted aromatic ring, allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

The ketone carbonyl group can undergo condensation reactions. For instance, it can react with hydroxylamine (B1172632) to form the corresponding oxime. guidechem.com It can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. guidechem.com

The phenolic hydroxyl group can be a site for various reactions. For example, it can be converted to a trifluoromethanesulfonate (B1224126) (triflate) ester. acs.org These triflate derivatives can then undergo further reactions, such as intramolecular cyclizations to form benzofuranones under basic conditions. acs.org

Furthermore, this compound serves as a key building block in the synthesis of more complex molecules. It is an important intermediate for the preparation of various pharmaceutically active agents. tandfonline.comtandfonline.com For example, it has been used in the synthesis of compounds with potential applications in treating bacterial and parasitic infections. tandfonline.com

Concluding Summary

Established Synthetic Routes to this compound

The preparation of this compound has been approached through various chemical strategies, including classic electrophilic aromatic substitutions and rearrangements, as well as more modern mediated approaches.

A primary method for synthesizing hydroxy aryl ketones is the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. organic-chemistry.orgwikipedia.orgbyjus.com The reaction involves the migration of an acyl group from the phenolic ester to the aryl ring and is selective for the ortho and para positions. wikipedia.orgbyjus.com The regioselectivity can often be controlled by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho isomer. byjus.compw.live

The synthesis of this compound can be approached via the Fries rearrangement of 3-fluorophenyl acetate (B1210297). In this reaction, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com This polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgbyjus.com

While direct Friedel-Crafts acylation of phenols with acyl halides often yields esters, the Fries rearrangement provides a pathway to the desired hydroxyaryl ketones. wikipedia.org However, the synthesis of the related isomer, 2'-fluoro-4'-hydroxyacetophenone, from 3-fluorophenol (B1196323) via a Friedel-Crafts reaction has been reported to yield the desired product in yields not exceeding 40%, with at least 18% of this compound as a byproduct, highlighting challenges in controlling regioselectivity. tandfonline.comtandfonline.com One reported method for the synthesis of this compound involves the reaction of phenylacetic acid with aluminum chloride, which upon heating, is proposed to undergo a Fries rearrangement, yielding the product in 84% yield after workup. guidechem.com

Table 1: Comparison of Fries Rearrangement Conditions for Isomer Synthesis

| Starting Material | Catalyst | Temperature | Major Product | Reported Yield | Byproduct | Reference |

| 3-Fluorophenol | AlCl₃ | Not specified | 2'-Fluoro-4'-hydroxyacetophenone | <40% | This compound | tandfonline.comtandfonline.com |

| Phenylacetic acid | AlCl₃ | 165°C | This compound | 84% | Not specified | guidechem.com |

An alternative approach to synthesizing hydroxyacetophenones involves the nucleophilic substitution of a difluorinated precursor. A practical, pilot-scale method has been developed for the synthesis of 2′-fluoro-4′-hydroxyacetophenone starting from 2′,4′-difluoroacetophenone. tandfonline.comtandfonline.com This reaction utilizes a mixture of sodium hydroxide (B78521) and calcium hydroxide to achieve the selective substitution of one fluorine atom. tandfonline.comtandfonline.com This strategy highlights the potential for using readily available difluoro compounds as starting materials, which can sometimes be more accessible or cost-effective than their corresponding phenols.

A simple and improved procedure for the regioselective acylation of aromatic compounds involves the use of graphite (B72142) in the presence of methanesulfonic acid. organic-chemistry.org This method has been specifically applied to the synthesis of this compound. guidechem.com The reaction is carried out by stirring a mixture of a phenol (B47542) derivative and a carboxylic acid with graphite and methylsulfonic acid at an elevated temperature. guidechem.com After the reaction, the product is isolated by pouring the mixture into water and extracting with an organic solvent. guidechem.com This method is presented as an environmentally friendly option due to the use of methanesulfonic acid. organic-chemistry.org

Reaction Scheme for Graphite and Methylsulfonic Acid Mediated Synthesis

Reactants: Phenol derivative (2 mmol), Carboxylic acid (2 mmol) guidechem.com

Mediators: Graphite (0.2 g), Methylsulfonic acid (15 mmol) guidechem.com

Conditions: Stirred at 120°C guidechem.com

Workup: Poured into water, extracted with ethyl acetate, washed with sodium bicarbonate solution guidechem.com

When considering the large-scale synthesis of this compound, factors such as yield, cost of starting materials, and reaction conditions are critical. The Friedel-Crafts/Fries rearrangement approach can suffer from issues with regioselectivity and the need for stoichiometric amounts of Lewis acid catalysts, which can complicate purification and waste disposal. wikipedia.orgtandfonline.comtandfonline.com For instance, the synthesis of the 2'-fluoro-4'-hydroxy isomer from 3-fluorophenol is hampered by low yields and significant byproduct formation, making it less ideal for scaling. tandfonline.comtandfonline.com

In contrast, the method starting from phenylacetic acid reports a high yield of 84%, suggesting it may be a more efficient route. guidechem.com The synthesis involving the nucleophilic substitution of 2',4'-difluoroacetophenone (B1293509) was specifically developed as a practical pilot-scale method, indicating its potential for scalability. tandfonline.comtandfonline.com The use of graphite and methanesulfonic acid also presents an attractive option due to its high reported yields and more environmentally benign reagents. guidechem.comorganic-chemistry.org Optimization of any of these routes for industrial production would involve fine-tuning reaction parameters, minimizing solvent use, and developing efficient purification protocols.

Derivatization Reactions of this compound

This compound is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds like chalcones. nih.govsigmaaldrich.comsigmaaldrich.com Derivatization is a technique used to modify a compound to enhance its properties or to allow for further reactions. greyhoundchrom.com

Chalcones, which are α,β-unsaturated ketones, are readily synthesized through the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. mdpi.comnih.govjetir.org This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. nih.govrasayanjournal.co.in

This compound serves as the ketone component in the synthesis of a variety of fluoro-substituted chalcones. nih.govsigmaaldrich.comnih.gov The reaction is typically carried out by reacting this compound with various substituted benzaldehydes in a basic medium, such as sodium hydroxide in ethanol. nih.govsigmaaldrich.comrasayanjournal.co.in The resulting 4'-fluoro-2'-hydroxychalcone derivatives are valuable for their potential biological activities. nih.govnih.gov

Table 2: Examples of Chalcones Synthesized from this compound via Aldol Condensation

| Aldehyde Reactant | Resulting Chalcone (B49325) | Catalyst/Solvent | Reference |

| Substituted Aldehydes | 4'-Fluoro-2'-hydroxychalcones | NaOH / Ethanol | nih.govsigmaaldrich.com |

| 2-Chloro benzaldehyde | 1-(4-Fluoro-2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | SOCl₂ / EtOH | jocpr.com |

| 4-Hydroxy benzaldehyde | 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Not specified | jocpr.com |

| 3-Hydroxy benzaldehyde | 1-(4-Fluoro-2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Not specified | jocpr.com |

| Various Benzaldehydes | Fluoro-substituted chalcones | Not specified | nih.govsapub.org |

These reactions demonstrate the utility of this compound as a key precursor in the synthesis of a diverse library of chalcone derivatives. The presence of the fluorine atom and the hydroxyl group on the acetophenone (B1666503) moiety can significantly influence the chemical and biological properties of the resulting chalcones. mdpi.com

Cyclization Reactions for Heterocyclic Compound Formation

The α,β-unsaturated ketone functionality of the synthesized 4'-Fluoro-2'-hydroxychalcones makes them excellent substrates for various cyclization reactions, leading to the formation of important heterocyclic scaffolds such as pyrazoles, benzofurans, and thiophenes.

Dihydropyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be readily synthesized from 4'-Fluoro-2'-hydroxychalcones through a condensation reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). wikipedia.orgorganic-chemistry.orgbyjus.com

This cyclization reaction is typically performed in ethanol, where the chalcone is refluxed with hydrazine hydrate. wikipedia.org The reaction proceeds in good yields, generally between 65% and 78%, to afford the corresponding 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. wikipedia.org

Table 2: Synthesis of Dihydropyrazole Derivatives from Chalcones

| Chalcone Precursor (Substituent on B-ring) | Yield (%) | Reference |

|---|---|---|

| 2,4-Dimethoxy | 78 | wikipedia.org |

| 4-(Methylthio) | 71 | wikipedia.org |

| 3,4,5-Trimethoxy | 68 | wikipedia.org |

This compound serves as a precursor for the synthesis of medicinally relevant benzo[b]furans and benzo[b]thiophenes. sigmaaldrich.com

A common route to substituted benzofurans from 2'-hydroxyacetophenones is the Rap-Stoermer reaction . This method involves the reaction of the phenolic ketone with an α-haloketone, such as α-bromoacetophenone, in the presence of a base like potassium carbonate. The reaction proceeds through initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan (B31954) ring. This provides a direct method for constructing the benzofuran (B130515) core.

For the synthesis of benzo[b]thiophenes, a plausible pathway involves the conversion of the starting material into a suitable sulfur-containing intermediate. For example, the phenolic group can be converted to a thiophenol. One general approach to benzothiophenes involves the reaction of a thiophenol with an α-haloketone, followed by an acid-catalyzed cyclization and dehydration. While specific literature for the direct conversion of this compound to benzothiophenes is not detailed here, these established methods represent viable synthetic strategies.

Enzymatic Biotransformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to classical chemical methods. This compound has been identified as a substrate for enzymatic biotransformations.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters. Biological versions of this reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), are particularly valuable. It has been reported that this compound can undergo a biological Baeyer-Villiger oxidation to produce 4-fluorocatechol (B1207897) using whole cells of the bacterium Pseudomonas fluorescens ACB. sigmaaldrich.com

This biotransformation is catalyzed by an FAD- and NADPH-dependent enzyme known as 4-hydroxyacetophenone monooxygenase (HAPMO). researchgate.net This enzyme is known to act on a wide range of acetophenone derivatives. researchgate.net The enzymatic reaction involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring of the acetophenone. This rearrangement leads to the formation of the corresponding phenyl acetate. In the case of this compound, the product is 2-acetyl-5-fluorophenyl acetate, which upon hydrolysis would yield 4-fluorocatechol. This enzymatic route provides a highly regioselective method for the synthesis of substituted catechols, which are valuable chemical building blocks.

Investigation of Enzymatic Reaction Kinetics and Stereoselectivity

The enzymatic transformation of this compound has been a subject of scientific inquiry, particularly in the context of Baeyer-Villiger oxidations. The 4-hydroxyacetophenone monooxygenase (HAPMO) enzyme, originating from Pseudomonas fluorescens ACB, is a notable biocatalyst in this regard. nih.gov This enzyme facilitates the NADPH- and oxygen-dependent Baeyer-Villiger oxidation of 4-hydroxyacetophenone into its corresponding acetate ester. nih.gov HAPMO exhibits a broad substrate range, including various acetophenone derivatives. nih.gov

Studies have reported the biological Baeyer-Villiger oxidation of this compound using whole cells of Pseudomonas fluorescens ACB, which results in the formation of 4-fluorocatechol. scientificlabs.co.uk The introduction of fluoro substituents into the acetophenone ring has been observed to influence the reaction rate and the Michaelis constant (Km). researchgate.net Generally, fluoro substitution tends to slightly decrease the reaction rate while increasing the Km value to some extent. researchgate.net

The stereoselectivity of HAPMO is a key aspect of its catalytic function. The enzyme has demonstrated high selectivity in the asymmetric formation of (S)-sulfoxides from aryl alkyl sulfides, achieving an enantiomeric excess (ee) of over 99%. nih.gov Furthermore, in the conversion of bicyclic ketones, HAPMO shows a preference for specific enantiomers, enabling kinetic resolution. nih.gov For instance, it preferentially converts (1R,5S)-bicyclohept-2-en-6-one with an enantiomeric ratio (E) of 20. nih.gov This biocatalytic property highlights the potential of enzymes like HAPMO for producing chiral molecules from substrates such as this compound.

Below is a representative table of kinetic parameters for HAPMO with its physiological substrate, illustrating the effect of pH on its activity.

| pH | Apparent kcat (s-1) | Apparent Km (μM) | Apparent kcat/Km (s-1·mM-1) |

|---|---|---|---|

| 7.0 | 5.0 | 3.7 | 1350 |

| 7.5 | 5.3 | 6.5 | 815 |

| 8.0 | 5.5 | 14 | 390 |

| 8.5 | 5.1 | 36 | 140 |

| 9.0 | 4.2 | 95 | 44 |

This table illustrates the pH-dependent kinetic behavior of HAPMO with 4-hydroxyacetophenone, showing a significant increase in the apparent Km with increasing pH, while the apparent kcat remains relatively stable between pH 7.0 and 8.5. nih.gov This effect is linked to the deprotonation of the substrate's hydroxyl group. nih.gov

Functional Group Transformations of the Ketone Carbonyl Groupresearchgate.net

The ketone carbonyl group in this compound is a reactive site that can undergo various functional group transformations. These reactions are fundamental in organic synthesis for creating more complex molecules and intermediates for pharmaceuticals and other bioactive compounds. guidechem.com Two common transformations involve condensation with hydroxylamine (B1172632) to form oximes and reduction to the corresponding alcohol. guidechem.com

Condensation with Hydroxylamine to Yield Oximesresearchgate.net

The ketone carbonyl group of this compound can readily undergo a condensation reaction with hydroxylamine (NH₂OH) to produce the corresponding oxime. guidechem.com This reaction is a standard method for the derivatization of ketones and aldehydes. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

The general reaction is as follows: FC₆H₃(OH)COCH₃ + NH₂OH → FC₆H₃(OH)C(=NOH)CH₃ + H₂O

This transformation is significant as oximes are versatile intermediates in organic synthesis. For instance, they can be used in the synthesis of palladacycles, which serve as catalysts in cross-coupling reactions. researchgate.net The reaction conditions for oximation can vary, but often involve reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) in a solvent such as ethanol. orgsyn.org

Reduction to Alcohol Products using Reducing Agents (e.g., Lithium Aluminum Hydride)researchgate.net

The ketone carbonyl group of this compound can be reduced to a secondary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). guidechem.comyoutube.com LiAlH₄ is a potent source of hydride ions (H⁻) capable of reducing a wide range of carbonyl compounds, including ketones, aldehydes, esters, and carboxylic acids. youtube.commasterorganicchemistry.com

The reduction of the ketone in this compound yields 1-(4-fluoro-2-hydroxyphenyl)ethanol. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide upon workup.

The general reaction is as follows: FC₆H₃(OH)COCH₃ + [H] → FC₆H₃(OH)CH(OH)CH₃

While sodium borohydride (B1222165) (NaBH₄) can also reduce ketones, LiAlH₄ is a much stronger reducing agent. masterorganicchemistry.com The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For the specific reduction of a ketone to an alcohol, LiAlH₄ provides a reliable method to achieve this transformation. guidechem.comyoutube.com

Advanced Spectroscopic Techniques for Structural Analysis

The elucidation of the molecular structure of this compound is accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy. These techniques probe different aspects of the molecule's quantum mechanical properties, offering a comprehensive picture of its atomic arrangement and bonding. X-ray crystallography has also been employed to determine the solid-state structure, revealing a monoclinic crystal system. nih.govresearchgate.net The conformation of the molecule is influenced by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. nih.govresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not detailed in the provided search results, general principles of NMR interpretation can be applied by analogy to similar structures like 4-Fluoroacetophenone and 2'-Hydroxyacetophenone (B8834). rsc.orgchemicalbook.comhmdb.cachemicalbook.com

In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group would likely appear as a singlet, while the aromatic protons would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the acetyl group would be expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in a specific region of the spectrum, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. The carbon atom directly bonded to the fluorine atom would show a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling.

A complete assignment of the ¹H and ¹³C chemical shifts can be achieved using two-dimensional (2D) NMR techniques such as ¹H-¹H COSY, HMQC, and HMBC, which reveal the connectivity between protons and carbons. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl Protons (CH₃) | ~2.5 | ~26 |

| Aromatic Protons | 6.5 - 8.0 | 110 - 165 |

| Hydroxyl Proton (OH) | Variable | - |

| Carbonyl Carbon (C=O) | - | ~195-205 |

Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.netnih.gov A key advantage of ¹⁹F NMR in biological studies is the absence of endogenous fluorine signals in most biological systems, which allows for the clear detection and monitoring of fluorinated molecules and their metabolites. nih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for tracking chemical transformations. nih.gov For instance, the conversion of a fluorinated substrate into a product will result in a change in the ¹⁹F chemical shift, allowing for real-time monitoring of the reaction progress. This technique has been successfully used to study the biological Baeyer-Villiger oxidation of acetophenones and the metabolism of other fluorinated compounds. researchgate.net

In the context of this compound, ¹⁹F NMR could be employed to monitor its enzymatic conversion or degradation. The disappearance of the ¹⁹F signal corresponding to the parent compound and the appearance of new signals would indicate the formation of metabolites. The chemical shifts and coupling constants of these new signals would provide valuable information about the structure of the metabolic products. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

IR and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. The resulting spectra display a series of bands, with the position, intensity, and shape of each band corresponding to a specific molecular vibration.

For this compound, key functional groups that can be identified include the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the carbon-fluorine (C-F) bond, and the aromatic ring.

Hydroxyl (-OH) group: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness is due to hydrogen bonding.

Carbonyl (C=O) group: A strong, sharp absorption band in the IR spectrum, usually around 1650-1700 cm⁻¹, corresponds to the C=O stretching vibration of the ketone.

Carbon-Fluorine (C-F) bond: The C-F stretching vibration typically appears as a strong band in the IR spectrum in the range of 1000-1400 cm⁻¹. nih.gov

Aromatic Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=O and C-F stretching vibrations, as well as the aromatic ring vibrations, would also be observable in the Raman spectrum. ijrte.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) | Weak |

| Carbonyl (C=O) | C=O stretch | 1650-1700 (strong, sharp) | Strong |

| Aromatic Ring | C=C stretch | 1400-1600 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Moderate |

| Carbon-Fluorine (C-F) | C-F stretch | 1000-1400 (strong) | Moderate |

The analysis of this compound in the solid state using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy can provide insights into the intermolecular interactions and crystalline structure of the compound. ijrte.org In the solid phase, the vibrational spectra can be influenced by factors such as hydrogen bonding and crystal packing effects.

For instance, the O-H stretching frequency in the solid-phase FTIR spectrum may be shifted to lower wavenumbers and appear as a sharper band compared to the solution spectrum, indicating strong and well-defined intermolecular hydrogen bonding in the crystal lattice. Similarly, the C=O stretching frequency might also be affected by the crystalline environment.

FT-Raman spectroscopy is particularly useful for analyzing solid samples as it is less susceptible to interference from fluorescence, which can sometimes be an issue with IR spectroscopy. nih.gov The combination of solid-phase FTIR and FT-Raman data provides a comprehensive vibrational profile of the molecule in its crystalline form, which can be correlated with crystallographic data for a complete structural understanding. ijrte.org

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₇FO₂), the molecular weight is 154.14 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 154.

The fragmentation of the molecule under electron ionization is dictated by its functional groups: a ketone, a phenol, and a fluorinated aromatic ring. A primary and highly characteristic fragmentation pathway for ketones is the alpha-cleavage, which involves the loss of an alkyl group attached to the carbonyl carbon. libretexts.org In this case, the loss of the methyl group (•CH₃, mass of 15) would lead to the formation of a stable acylium ion. libretexts.org This fragment would be observed at an m/z of 139.

Table 1: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 154 | [C₈H₇FO₂]⁺ | Molecular Ion ([M]⁺) |

Crystallographic Analysis and Molecular Conformation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic analysis.

Crystal System and Space Group Determination

Crystallographic analysis reveals that this compound crystallizes in the monoclinic system. nih.govsigmaaldrich.comscientificlabs.co.uk The specific space group has been identified as P2₁/n. nih.govsigmaaldrich.comscientificlabs.co.uk This space group indicates specific symmetry elements present within the crystal lattice. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been determined with high precision. nih.govresearchgate.netresearchgate.net

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇FO₂ | nih.gov |

| Formula Weight | 154.14 | nih.gov |

| Crystal System | Monoclinic | nih.govsigmaaldrich.comresearchgate.net |

| Space Group | P2₁/n | nih.govsigmaaldrich.comresearchgate.net |

| a (Å) | 3.7978 (1) | nih.govresearchgate.net |

| b (Å) | 14.2421 (3) | nih.govresearchgate.net |

| c (Å) | 13.0092 (3) | nih.govresearchgate.net |

| β (°) | 91.884 (2) | nih.govresearchgate.net |

| Volume (ų) | 703.27 (3) | nih.govresearchgate.net |

| Z (molecules/unit cell) | 4 | nih.govresearchgate.net |

Analysis of Intramolecular Hydrogen Bonding

A defining feature of the molecular conformation of this compound is a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) at the 2'-position and the oxygen atom of the adjacent carbonyl group (C=O) of the acetyl moiety. nih.govresearchgate.netresearchgate.net This O—H⋯O interaction creates a stable six-membered pseudo-aromatic ring, which significantly influences the planarity and conformation of the molecule. researchgate.netresearchgate.net The geometric parameters of this hydrogen bond have been precisely measured. nih.govresearchgate.net

Table 3: Intramolecular Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A | Reference |

|---|---|---|---|---|---|

| O1—H1⋯O2 | 0.857 (10) | 1.76 (1) | 2.554 (2) | 154 (2) | nih.govresearchgate.net |

(D = Donor atom; H = Hydrogen atom; A = Acceptor atom)

This intramolecular bonding uses up the hydrogen-bonding capability of the ortho-hydroxyl and carbonyl groups, which can influence intermolecular interactions and physical properties. chemistryguru.com.sg

Influence of Substituents on Crystalline State and Molecular Conformation

The physical state and crystalline structure of acetophenone derivatives are heavily influenced by the nature and position of substituents on the aromatic ring. While unsubstituted acetophenone is a liquid at room temperature, the introduction of substituents that can participate in or promote stronger intermolecular forces generally leads to the formation of crystalline solids. nih.govresearchgate.netresearchgate.net

In the case of this compound, the presence of both the fluoro and hydroxyl groups facilitates its existence as a crystalline solid. nih.govresearchgate.netresearchgate.net While the strong intramolecular hydrogen bond is a dominant conformational feature, the fluorine atom at the 4'-position influences the electronic properties of the ring and can participate in weaker intermolecular interactions in the crystal packing. It has been noted that this compound, which contains the relatively small fluorine substituent, sublimes at room temperature. nih.govresearchgate.netresearchgate.net This is in contrast to other substituted acetophenones, such as those with 5'-bromo, 5'-chloro, or 5'-nitro groups, which also exist as crystalline solids but may have different packing arrangements and physical properties due to the different sizes and electronic effects of the substituents. nih.govresearchgate.netresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound, these calculations would typically start from its experimentally determined crystal structure, which confirms the presence of a significant intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry in the gaseous phase. This process refines the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The optimized geometry is expected to confirm the planarity of the benzene (B151609) ring and the acetyl group, a feature influenced by the strong intramolecular hydrogen bond. This hydrogen bond, with a reported experimental distance of approximately 2.554 Å between the oxygen atoms (O1···O2), plays a crucial role in stabilizing the molecular conformation. nih.gov

Following geometry optimization, various electronic properties can be calculated. These include, but are not limited to, dipole moment, polarizability, and the energies of molecular orbitals. These properties are fundamental to understanding the molecule's interaction with other molecules and with external electric fields.

Table 1: Experimental Crystal Data for this compound nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7978 (1) |

| b (Å) | 14.2421 (3) |

| c (Å) | 13.0092 (3) |

| β (°) | 91.884 (2) |

| Volume (ų) | 703.27 (3) |

| Z | 4 |

| Temperature (K) | 100 (2) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring would influence the energy levels of these orbitals. The distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential, prone to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack).

For this compound, the MEP surface would be expected to show a region of significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. The hydroxyl hydrogen, on the other hand, would exhibit a positive potential, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would also influence the charge distribution on the aromatic ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound are not readily found in the literature, studies on the closely related 4'-hydroxyacetophenone (B195518) (HAP) have been conducted. nih.govarxiv.orgresearchgate.net These simulations investigate phenomena such as polymorphism and crystallization by modeling the interactions between molecules in a condensed phase. nih.govarxiv.orgresearchgate.net

For this compound, MD simulations could provide valuable insights into its behavior in solution, its interaction with solvents, and the dynamics of its crystal formation. Such simulations would rely on a force field, a set of parameters that describe the potential energy of the system, to calculate the forces between atoms and predict their trajectories.

Correlation between Quantum Mechanical Characteristics and Chemical Reactivity

The quantum mechanical characteristics calculated through methods like DFT serve as powerful descriptors for predicting and understanding the chemical reactivity of a molecule. The energies and distributions of the frontier molecular orbitals (HOMO and LUMO) can pinpoint the most probable sites for chemical reactions. For instance, the regions with the highest HOMO density are likely to be the sites of electrophilic attack, while areas with the highest LUMO density are susceptible to nucleophilic attack.

The MEP surface provides a more intuitive picture of the reactive sites. The negative potential regions (e.g., around the carbonyl oxygen) are attractive to electrophiles, while positive potential areas (e.g., the hydroxyl hydrogen) are targets for nucleophiles.

Intermediate in Pharmaceutical Development

This compound is a pivotal precursor in the synthesis of more complex molecules, leveraging its reactive sites for the construction of diverse chemical scaffolds.

This compound is primarily used as a starting material in the synthesis of a series of 4'-fluoro-2'-hydroxychalcones. sigmaaldrich.comsigmaaldrich.com The synthesis is achieved through a Claisen-Schmidt (or aldol) condensation reaction between this compound and various substituted aldehydes. nih.govtandfonline.comsigmaaldrich.com This reaction joins the two aromatic rings with a three-carbon α, β-unsaturated carbonyl system, which is characteristic of chalcones. tandfonline.com

Furthermore, these chalcone derivatives can be further modified. For instance, they undergo cyclization with reagents like hydrazine hydrate to yield the corresponding dihydropyrazole derivatives. nih.govtandfonline.comresearchgate.net The resulting chalcones and dihydropyrazoles are recognized as biologically active molecules, forming the basis for further investigation into their therapeutic potential. tandfonline.comtandfonline.com

The primary motivation for using this compound as an intermediate is the development of safe and potent therapeutic agents, particularly anti-inflammatory drugs. nih.govtandfonline.comresearchgate.net The derivatives synthesized from this compound, namely the chalcones and dihydropyrazoles, have been systematically evaluated for a range of biological activities, including antioxidant, anti-inflammatory, and analgesic properties. nih.govsigmaaldrich.comresearchgate.net The findings from these evaluations highlight their potential for development into new medicines. For example, specific derivatives have shown significant anti-inflammatory effects, comparable to existing drugs in preclinical models. tandfonline.comtandfonline.com

Derivatives as Pharmacologically Active Compounds

The chalcone and dihydropyrazole derivatives of this compound have demonstrated notable pharmacological activities in scientific studies.

Derivatives of this compound have been shown to possess significant antioxidant capabilities. In a study evaluating a series of these compounds, the dimethoxychalcone derivative and its corresponding dihydropyrazole derivative exhibited the highest antioxidant activity. nih.govtandfonline.comresearchgate.net The antioxidant potential is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit a specific oxidative process by 50%. The dihydropyrazole derivatives, in particular, were found to be potent antioxidants. tandfonline.com

| Compound | Type | IC50 (μg/mL) |

|---|---|---|

| Dimethoxy Chalcone Derivative (5a) | Chalcone | 190.56 |

| Dimethoxy Dihydropyrazole Derivative (6a) | Dihydropyrazole | 79.8 |

| Compound 5c | Chalcone | 283.13 |

| Compound 6c | Dihydropyrazole | 199.2 |

Data sourced from scientific research on 4'-fluoro-2'-hydroxychalcone and dihydropyrazole derivatives. tandfonline.com

A key area of research for these derivatives has been their anti-inflammatory effects. nih.govtandfonline.com The mechanism underlying this activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov Studies have shown a strong correlation between the anti-inflammatory action of these compounds and their ability to inhibit COX. nih.gov

Specifically, the monomethoxychalcone derivative (5d) and its dihydropyrazole counterpart (6d) were identified as the most potent anti-inflammatory agents within their respective series. nih.govresearchgate.net The anti-inflammatory activity of the chalcone derivative (54–62% inhibition) was found to be comparable to the widely used anti-inflammatory drug, celecoxib (B62257) (32–78% inhibition), in carrageenan-induced paw edema assays. tandfonline.comtandfonline.com The corresponding dihydropyrazole derivative showed even more potent activity (64–74% inhibition). tandfonline.com

| Compound | Type | Activity Range (% Inhibition) |

|---|---|---|

| Monomethoxy Chalcone Derivative (5d) | Chalcone | 54-62% |

| Monomethoxy Dihydropyrazole Derivative (6d) | Dihydropyrazole | 64-74% |

| Celecoxib (Reference) | NSAID | 32-78% |

Data reflects percentage of inflammation inhibition in a carrageenan-induced paw edema model. tandfonline.comtandfonline.com

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2. nih.gov COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is induced during inflammation. nih.govwustl.edu Therefore, drugs that selectively inhibit COX-2 over COX-1 are often sought to reduce certain side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Research into the derivatives of this compound has included assessments of their selectivity for these two enzymes. nih.gov It was found that the dihydropyrazole derivatives exhibited selectivity towards the COX-2 enzyme, which is a desirable characteristic for a modern anti-inflammatory agent. researchgate.net

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Docking Studies to Elucidate Enzyme-Ligand Interactions

To understand the mechanism behind the observed biological activities of this compound derivatives, researchers employ computational docking studies. These studies help to visualize and predict how these compounds, or 'ligands', bind to the active sites of target enzymes.

In the investigation of the anti-inflammatory properties of 4'-fluoro-2'-hydroxychalcones and their corresponding dihydropyrazole derivatives, molecular docking was used to explore their interaction with the cyclooxygenase-2 (COX-2) enzyme. tandfonline.com The process involves using specialized software to place the three-dimensional structures of the synthesized compounds into the known binding site of the COX-2 enzyme. tandfonline.com By comparing the binding patterns and energy scores of these derivatives to a known inhibitor like celecoxib, researchers can explain their activity. tandfonline.com The docking studies for these chalcone derivatives showed that they occupied the COX-2 binding site, providing a structural basis for their anti-inflammatory effects. tandfonline.com

Analgesic Activities of Derivatives

A significant area of investigation for derivatives of this compound has been their potential as pain-relieving agents. Studies have shown that certain chalcone and dihydropyrazole derivatives synthesized from this starting material exhibit notable analgesic properties. researchgate.net

In one study, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were evaluated for their analgesic effects. researchgate.net The results indicated that the monomethoxychalcone derivative (compound 5d) and its corresponding dihydropyrazole (compound 6d) demonstrated the highest analgesic activities among the tested compounds. researchgate.net The analgesic efficacy was measured by the percentage increase in the pain threshold at different time points after administration.

Table 1: Analgesic Activity of Selected this compound Derivatives

| Compound | Percentage Increase in Pain Threshold (1h) | Percentage Increase in Pain Threshold (2h) |

|---|---|---|

| 5d | 35.2% | 3.52% |

| 6b | 30.3% | 20.0% |

| 6c | 33.5% | 33.7% |

| 6d | 68.5% | 50.4% |

This table presents the analgesic activity of specific chalcone (5d) and dihydropyrazole (6b, 6c, 6d) derivatives, showing the percentage increase in pain threshold at 1 and 2 hours post-treatment. Data sourced from tandfonline.com.

Potential Antimicrobial Properties

The chalcone scaffold is associated with a broad spectrum of biological activities, including antimicrobial effects. Derivatives synthesized from this compound have been specifically investigated for their ability to combat various pathogenic bacteria.

Fluorinated chalcones prepared through the condensation of this compound with appropriate aromatic aldehydes have demonstrated broad-spectrum antibacterial activity. researchgate.netnih.gov These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The results showed that these chalcones were effective against eight of the tested pathogens, with potent molecules producing significant zones of inhibition and low minimum inhibitory concentrations (MICs).

Investigated Anticancer Properties and Mechanisms

Chalcones are recognized as a 'privileged structure' in medicinal chemistry due to their consistent appearance in compounds with significant therapeutic potential, including anticancer activity. researchgate.net The presence of fluorine in the chalcone molecule has been noted to potentially enhance this anticancer activity. researchgate.net Derivatives of this compound are therefore of great interest in the development of new oncological therapies.

A key strategy in cancer therapy is the inhibition of the uncontrolled growth and proliferation of cancer cells. Chalcone derivatives have been shown to possess cytotoxic and antiproliferative properties against various cancer cell lines. semanticscholar.org Studies have indicated that substitutions on the aromatic rings of the chalcone structure can improve its antiproliferative activity against cancer cells.

While extensive research has confirmed the general anticancer potential of the chalcone family, specific studies focusing on derivatives of this compound have shown promise. For instance, a series of 2'-hydroxychalcones containing a murrayafoline A moiety, which are structurally related to the derivatives , expressed cytotoxic activity against several human cancer cell lines, including LU-1 (lung), Hep-G2 (liver), MCF-7 (breast), and SW480 (colon). researchgate.net

Inducing apoptosis, or programmed cell death, is a primary mechanism through which many anticancer drugs eliminate tumor cells. Chalcones are known to inhibit the proliferation of cancer cells by inducing apoptosis. researchgate.net One of the critical pathways for initiating apoptosis is the intrinsic or mitochondrial pathway. This process involves the release of pro-apoptotic factors from the mitochondria, which ultimately leads to cell death.

The inhibition of certain cellular proteins by chalcone derivatives can trigger acute endoplasmic reticulum (ER) stress, a condition that is closely linked to apoptosis induction through mitochondrial dysfunction. nih.gov While the general class of chalcones is known to act via apoptotic mechanisms, direct evidence specifically linking this compound derivatives to the induction of apoptosis via the mitochondrial pathway is an ongoing area of research.

Protein disulfide isomerase (PDI) is an enzyme primarily located in the endoplasmic reticulum that plays a critical role in protein folding. nih.gov PDI is overexpressed in various cancers, including glioblastoma, and its upregulation has been associated with tumor progression and drug resistance. nih.gov This makes PDI an important and novel target for cancer therapy. nih.gov

Recent studies have focused on designing and synthesizing chalcone derivatives as PDI inhibitors. nih.gov Specifically, this compound has been used as a starting material to synthesize chalcone analogues aimed at inhibiting PDI. nih.gov Docking studies suggest these derivatives can bind to the b' domain of PDI, which contains a large hydrophobic pocket for substrate binding. nih.gov The inhibition of PDI by these compounds can induce ER stress, leading to apoptosis in cancer cells and potentially overcoming resistance to conventional chemotherapy. nih.gov One study noted that a bromo- and fluoro-substituted derivative of 2'-hydroxyacetophenone was effective at inhibiting PDI.

Role in Elucidating Biological Pathways and Mechanisms of Action

This compound and its related compounds serve as valuable tools for elucidating biological pathways and understanding mechanisms of action, particularly in the context of microbial metabolism. The study of how microorganisms degrade aromatic compounds is crucial for bioremediation and understanding biochemical cycles.

Research on the catabolism of the closely related compound, 4'-hydroxyacetophenone, by the bacterium Pseudomonas fluorescens has shed light on a specific metabolic pathway. chemicalbook.com In this pathway, 4'-hydroxyacetophenone is initially metabolized to hydroquinone. chemicalbook.com This intermediate is then further degraded through a series of enzymatic reactions, ultimately leading to the formation of β-ketoadipate, which can enter central metabolism. chemicalbook.com The enzymes involved in this degradation are encoded by a cluster of genes, and their study has provided a detailed map of this catabolic route. chemicalbook.com

The introduction of a fluorine atom, as in this compound, can be a strategic modification to probe these pathways. The carbon-fluorine bond is exceptionally stable, and its presence can alter the metabolic fate of the compound, sometimes leading to the accumulation of fluorinated intermediates. This allows researchers to isolate and identify metabolites that might otherwise be transient and difficult to detect, thereby providing a clearer picture of the enzymatic steps involved.

For instance, the biological Baeyer-Villiger oxidation of this compound has been reported, demonstrating how microbial enzymes can act on this fluorinated substrate. This type of reaction, where a monooxygenase inserts an oxygen atom next to a carbonyl group, is a key step in the breakdown of many aromatic ketones. By using the fluorinated analog, researchers can study the substrate specificity and mechanism of these important enzymes.

The following table outlines the key steps in the proposed degradation pathway of the related compound 4'-hydroxyacetophenone, which serves as a model for understanding the potential metabolic fate of this compound.

| Metabolite | Key Enzyme | Pathway Step | Reference |

|---|---|---|---|

| 4'-Hydroxyacetophenone | 4-hydroxyacetophenone monooxygenase | Initial oxidation | chemicalbook.com |

| Hydroquinone | Hydroquinone dioxygenase | Ring cleavage | chemicalbook.com |

| γ-Hydroxymuconic semialdehyde | 4-hydroxymuconic semialdehyde dehydrogenase | Dehydrogenation | chemicalbook.com |

| Maleylacetate | Maleylacetate reductase | Reduction | chemicalbook.com |

| β-Ketoadipate | - | Enters central metabolism | chemicalbook.com |

By serving as a substrate or inhibitor in such pathways, this compound and its derivatives can help to identify and characterize the enzymes involved, contributing to a deeper understanding of microbial physiology and biochemistry.

Applications in Other Research Fields

Organic Synthesis (General Intermediate)

4'-Fluoro-2'-hydroxyacetophenone serves as a crucial intermediate in various organic synthesis reactions. guidechem.com Its molecular structure, featuring a ketone group, a hydroxyl group, and a fluorine atom on the phenyl ring, allows for a variety of chemical transformations. It is a substituted acetophenone (B1666503) derivative. scientificlabs.co.uk

One of the most prominent applications of this compound is in the synthesis of chalcones. tandfonline.comsigmaaldrich.comnih.govresearchgate.net Chalcones are produced through an aldol (B89426) condensation reaction between this compound and substituted aldehydes. tandfonline.comsigmaaldrich.comnih.govresearchgate.net This reaction typically occurs in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. innovareacademics.in The resulting 4'-fluoro-2'-hydroxychalcones are themselves valuable precursors for the synthesis of other heterocyclic compounds, including flavones and dihydropyrazoles. tandfonline.comnih.govresearchgate.net For instance, the cyclization of these chalcones with hydrazine (B178648) hydrate (B1144303) yields dihydropyrazole derivatives. tandfonline.comsigmaaldrich.comnih.govresearchgate.net

The synthesis of flavones, a class of naturally occurring compounds with a C6-C3-C6 skeleton, often utilizes this compound or its derivatives. sysrevpharm.orgresearchgate.netnih.gov The Baker-Venkataraman rearrangement is a key method for flavone (B191248) synthesis, where a 2-hydroxyacetophenone (B1195853) is a common starting material. sysrevpharm.orguta.edu The process involves the benzoylation of the hydroxyacetophenone, followed by a rearrangement to form a β-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. uta.edu

Furthermore, the ketone carbonyl group in this compound can undergo various reactions. For example, it can react with hydroxylamine (B1172632) to form the corresponding oxime. guidechem.com It can also be reduced by reagents like lithium aluminum hydride to produce the corresponding alcohol. guidechem.com Additionally, it is used in the preparation of medicinally active benzo[b]furans and thiophenes. scientificlabs.co.uk A biological Baeyer-Villiger oxidation of 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol (B1207897) has been reported using whole cells of Pseudomonas fluorescens ACB. scientificlabs.co.uk

The compound's utility as a building block is further demonstrated in its use for preparing 2′-fluoro-4′-hydroxyacetophenone, an important intermediate for many pharmaceutically active agents. tandfonline.com

Table 1: Examples of Reactions Involving this compound

| Reaction Type | Reagents | Product Class | Reference(s) |

| Aldol Condensation | Substituted Aldehydes | Chalcones | tandfonline.com, sigmaaldrich.com, nih.gov, researchgate.net |

| Cyclization | Hydrazine Hydrate (from chalcone) | Dihydropyrazoles | tandfonline.com, sigmaaldrich.com, nih.gov, researchgate.net |

| Baker-Venkataraman Rearrangement | Benzoyl Chloride, then Acid | Flavones | sysrevpharm.org, uta.edu |

| Oximation | Hydroxylamine | Oximes | guidechem.com |

| Reduction | Lithium Aluminum Hydride | Alcohols | guidechem.com |

| Baeyer-Villiger Oxidation | Pseudomonas fluorescens ACB | Catechols | scientificlabs.co.uk |

Agricultural Chemistry (Agrochemicals)

In the field of agricultural chemistry, this compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals. fishersci.ca The presence of the fluorine atom is significant, as the introduction of fluorine into organic molecules can enhance their biological activity and metabolic stability, properties that are highly desirable for agrochemicals.

Derivatives of this compound are explored for their potential as fungicides and herbicides. The core structure is used as a building block to create more complex molecules with specific pesticidal activities. For example, the chalcones synthesized from this acetophenone can be further modified to create compounds with potential applications in crop protection.

Material Science (Polymers and Coatings)

This compound finds applications as an intermediate in the synthesis of materials like dyes. fishersci.ca The reactivity of its hydroxyl and ketone groups allows for its incorporation into larger molecular structures, which can impart specific properties to the final material.

While detailed research on its direct use in polymers and coatings is not extensively documented in the provided search results, its role as a precursor to flavonoids and other chromophores suggests its potential utility in the development of specialty polymers and coatings. For instance, flavonoids are known for their antioxidant properties, which could be beneficial in creating coatings that protect materials from oxidative degradation.

Analytical Chemistry (Reagent in Chromatographic and Spectroscopic Methods)

In analytical chemistry, this compound can be used in the preparation of derivatives for analysis. scientificlabs.co.uk Its ability to react with various reagents makes it a useful tool for chemical derivatization, a technique used to modify an analyte to make it more suitable for separation and detection by methods like chromatography and spectroscopy.

For example, the synthesis of chalcones from this compound introduces a chromophore into the molecule, which can enhance its detection by UV-Vis spectroscopy. This property is valuable in quantitative analysis. While specific standardized methods using this compound as a reagent are not detailed in the search results, its established reactivity in synthesizing derivatives highlights its potential in this field.

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthesis of 4'-Fluoro-2'-hydroxyacetophenone often involves methods like the Fries rearrangement of phenyl acetate (B1210297) with Lewis acids or the acylation of fluorophenols. guidechem.comchemicalbook.com While effective, these methods can present challenges in terms of yield and the use of harsh reagents. Future research will likely focus on developing greener and more efficient synthetic strategies. This includes the exploration of catalytic methods that minimize waste and energy consumption. For instance, developing a practical pilot-scale method for the preparation of 2′-fluoro-4′-hydroxyacetophenone from 2′,4′-difluoroacetophenone has been a subject of study. tandfonline.com

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

This compound serves as a valuable starting material for creating a wide array of derivatives. sigmaaldrich.com A significant area of future research lies in the rational design and synthesis of new derivatives with specific biological activities. For example, it is a precursor in the synthesis of 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives, which have shown promise as antioxidant, anti-inflammatory, and analgesic agents. nih.govsigmaaldrich.comresearchgate.net Future work will likely involve modifying the core structure of this compound to optimize these activities and explore new therapeutic applications.

In-depth Mechanistic Studies of Biological Interactions and Target Specificity

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for developing effective drugs. Future research will need to employ advanced techniques to elucidate these mechanisms. This includes identifying the specific enzymes or receptors that these compounds bind to and characterizing the nature of these interactions. Docking studies have already been used to explain the anti-inflammatory activity of some chalcone (B49325) derivatives. nih.govsigmaaldrich.com Further in-depth studies will provide valuable insights for designing more potent and selective therapeutic agents.

Computational Approaches for Predictive Modeling and Drug Design

Computational tools are becoming increasingly important in modern drug discovery. In the context of this compound, computational modeling can be used to predict the biological activities of new derivatives before they are synthesized. This can save significant time and resources in the drug development process. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features responsible for a compound's biological activity, guiding the design of more potent molecules.

Investigation of Environmental and Degradation Pathways (e.g., Baeyer-Villiger Oxidation)

As with any chemical compound, understanding the environmental fate and degradation of this compound is essential. Research in this area will focus on identifying the pathways through which it breaks down in the environment. One known degradation pathway for acetophenones is the Baeyer-Villiger oxidation, which can be carried out by microorganisms. chemeurope.comwikipedia.orgethz.ch For instance, Pseudomonas fluorescens ACB can convert this compound to 4-fluorocatechol (B1207897) through a biological Baeyer-Villiger oxidation. oup.comoup.com Further studies on its biodegradation by various microorganisms, such as Arthrobacter sp., will be important for assessing its environmental impact. nih.gov The degradation of related compounds like 4-hydroxyacetophenone has been shown to proceed through intermediates such as hydroquinone. nih.govresearchgate.net

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its potential applications can only be achieved through a multidisciplinary approach. This involves integrating knowledge from various fields, including organic chemistry, medicinal chemistry, biochemistry, computational modeling, and environmental science. By combining experimental and theoretical approaches, researchers can gain a more complete picture of the compound's properties and potential uses.

Q & A

Q. 1.1. How is 4'-Fluoro-2'-hydroxyacetophenone synthesized, and what are the critical reaction conditions?

The compound is synthesized via Fries rearrangement using aluminum chloride (AlCl₃) and sodium chloride (NaCl) as catalysts. A key step involves fluorodediazoniation of intermediates derived from para-aminophenol derivatives. Optimal conditions include maintaining temperatures below 60°C during diazotization to prevent decomposition and ensuring anhydrous conditions during the AlCl₃-mediated rearrangement . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:2 molar ratio of precursor to fluorinating agent).

Q. 1.2. What analytical methods are recommended for structural characterization?

- X-ray crystallography : Confirms the monoclinic crystal system (space group P21/n) and intramolecular O–H⋯O hydrogen bonding between hydroxyl and ketone groups .

- NMR spectroscopy : ¹H NMR shows a singlet at δ 2.6 ppm (acetophenone methyl group) and aromatic protons split due to fluorine coupling (e.g., δ 6.8–7.4 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 154.13 (C₈H₇FO₂⁺) with fragmentation patterns consistent with fluorine substitution .

Q. 1.3. What safety protocols are essential for handling this compound?

this compound is a respiratory irritant. Required PPE includes N95 masks, nitrile gloves, and chemical goggles. Work must be conducted in a fume hood with secondary containment for spills. Storage at 0–6°C in amber glass vials minimizes degradation .

Advanced Research Questions

Q. 2.1. How does fluorine substitution influence its reactivity in Baeyer-Villiger oxidations?

The electron-withdrawing fluorine at the 4'-position activates the ketone for enzymatic Baeyer-Villiger oxidation using Pseudomonas fluorescens ACB. The reaction produces 4-fluorocatechol, with regioselectivity driven by fluorine’s inductive effect. Key parameters include pH 7.5–8.0 and 30°C incubation, achieving >80% conversion efficiency . Comparative studies with non-fluorinated analogs show a 30% increase in oxidation rate due to enhanced electrophilicity at the carbonyl carbon .

Q. 2.2. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies arise from assay conditions (e.g., DPPH vs. FRAP assays) and solvent polarity. For example:

Q. 2.3. How can its chalcone derivatives be optimized for anti-inflammatory activity?

Derivatization via Claisen-Schmidt condensation with substituted benzaldehydes yields 4'-fluoro-2'-hydroxychalcones. Activity correlates with:

- Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), enhancing Michael acceptor properties.

- Substituents at the chalcone β-position (e.g., methoxy groups), improving COX-2 inhibition (IC₅₀ 0.8 µM vs. 5.2 µM for unsubstituted analogs).

Docking studies (AutoDock Vina) suggest a 2.3 Å hydrogen bond between the hydroxyl group and COX-2’s Tyr355 .

Q. 2.4. What computational methods predict its metabolic stability?

- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP2C9 substrate, t₁/₂ ~4.5 h).

- Density Functional Theory (DFT) : Calculates Fukui indices (ƒ⁻ = 0.12 for hydroxyl oxygen), indicating susceptibility to glucuronidation .

Experimental validation via LC-MS/MS microsomal assays is critical to resolve discrepancies between in silico and in vitro data .

Methodological Troubleshooting

Q. 3.1. How to address low yields in Fries rearrangement syntheses?

Common issues and solutions:

Q. 3.2. How to mitigate crystallization challenges for X-ray studies?

Slow evaporation from ethanol/water (9:1 v/v) at 4°C produces diffraction-quality crystals. Adding 5% DMSO improves solubility of the fluorinated aromatic system. For persistent oiling-out, use seeding with pre-characterized microcrystals .

Comparative Analysis with Analogues

Q. 4.1. How does this compound compare to 5'-fluoro-2'-hydroxyacetophenone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。